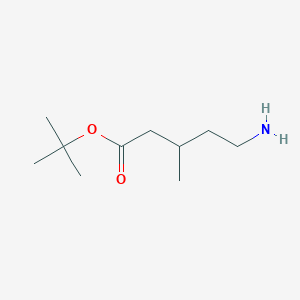

Tert-butyl 5-amino-3-methylpentanoate

Description

Properties

IUPAC Name |

tert-butyl 5-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-8(5-6-11)7-9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXHVGKSXQPQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-methylpentanoate typically involves the esterification of 5-amino-3-methylpentanoic acid with tert-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or boron trifluoride diethyl etherate, to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 5-amino-3-methylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs or as a protecting group for amino acids.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-methylpentanoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares tert-butyl 5-amino-3-methylpentanoate with structurally related tert-butyl esters and amino-containing compounds, based on available evidence and extrapolated properties:

Structural and Functional Group Comparison

Key Observations :

- Lipophilicity: The diethylamino group in ’s compound increases hydrophobicity compared to the primary amino group in the target compound. The hydroxymethyl and methoxy groups in ’s compound enhance polarity.

- Reactivity: The primary amino group in the target compound is more nucleophilic than the tertiary diethylamino group in , favoring reactions like acylation or Schiff base formation. The tert-butyl ester in all compounds is prone to acidic hydrolysis but stable under basic conditions .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 5-amino-3-methylpentanoate, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies to stabilize the amine group during reactions. For example:

- Stepwise protection : Introduce the tert-butyl group via carbamate formation using Boc anhydride or Boc-OSu (succinimide ester) in anhydrous dichloromethane or THF, with a base like triethylamine .

- Catalytic optimization : For reactions requiring epoxidation or functionalization, molybdenum hexacarbonyl (Mo(CO)₆) may serve as a catalyst under inert conditions, as demonstrated in analogous epoxidation studies .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ethanol. Store purified product below -20°C to prevent decomposition .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks. For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between solution and solid-state conformations?

- Dynamic NMR : Perform variable-temperature NMR (e.g., -40°C to 25°C) to detect axial/equatorial tert-butyl conformer interconversion, as observed in saturated six-membered rings .

- DFT with explicit solvent models : Include solvent molecules (e.g., DCM or THF) in calculations to reconcile solution-phase equatorial preferences vs. solid-state axial conformers .

Q. What strategies mitigate instability or decomposition during long-term storage?

- Accelerated stability studies : Expose the compound to varying pH (1–13), temperatures (4°C to 40°C), and humidity (40–80% RH). Monitor degradation via HPLC or LC-MS .

- Additive stabilization : Use radical scavengers (e.g., BHT) or desiccants (molecular sieves) in storage containers to prevent oxidation or hydrolysis .

Q. How does the tert-butyl group influence reaction mechanisms in catalytic systems?

- Steric shielding : The bulky tert-butyl group can direct regioselectivity in nucleophilic substitutions or cycloadditions by blocking specific sites .

- Acid-catalyzed intermediates : In zeolite-mediated reactions, tert-butyl cations may form transiently, detectable via ¹³C CP-MAS NMR or isotopic labeling .

Q. How should conflicting data on compound stability under acidic/basic conditions be resolved?

- Controlled hydrolysis experiments : React the compound with HCl/NaOH (0.1–5 M) at 25–60°C. Track Boc group cleavage via TLC or IR. Note that stability data gaps exist for this specific compound; extrapolate cautiously from structurally similar tert-butyl esters .

Methodological Considerations

Q. What experimental design principles optimize yield in multi-step syntheses?

- Factorial design : Use response surface methodology (RSM) to vary catalysts, solvents, and temperatures. For example, Mo(CO)₆ loading (0.1–1 mol%) and TBHP concentration (1–3 equiv.) can be optimized for epoxidation efficiency .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers validate the absence of hazardous byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.